molecular formula C23H22ClFO2 B15192795 Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)- CAS No. 80843-66-9

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)-

Cat. No.: B15192795
CAS No.: 80843-66-9
M. Wt: 384.9 g/mol
InChI Key: VFQDNVVCVVECJK-UHFFFAOYSA-N
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Description

1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene is an organic compound that features a complex structure with multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 2-(4-Chlorophenyl)-2-methylpropoxy intermediate: This step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropanol in the presence of a base such as potassium carbonate.

    Methylation of the intermediate: The intermediate is then methylated using methyl iodide in the presence of a strong base like sodium hydride.

    Coupling with 3-(2-fluorophenoxy)benzene: The final step involves the coupling of the methylated intermediate with 3-(2-fluorophenoxy)benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on biological systems, including potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(4-Bromophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene: Similar structure but with a bromine substituent instead of chlorine.

    1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-chlorophenoxy)benzene: Similar structure but with a chlorine substituent on the second aromatic ring.

Uniqueness

1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene is unique due to its specific combination of halogen substituents and the arrangement of aromatic rings. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

80843-66-9

Molecular Formula

C23H22ClFO2

Molecular Weight

384.9 g/mol

IUPAC Name

1-chloro-4-[1-[[3-(2-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C23H22ClFO2/c1-23(2,18-10-12-19(24)13-11-18)16-26-15-17-6-5-7-20(14-17)27-22-9-4-3-8-21(22)25/h3-14H,15-16H2,1-2H3

InChI Key

VFQDNVVCVVECJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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